molecular formula C20H16FN5OS B2384918 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-76-3

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2384918
CAS No.: 852373-76-3
M. Wt: 393.44
InChI Key: QLEIROHCGDELSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide (CAS 852374-55-1) is a synthetic small molecule with a molecular formula of C20H16FN5OS and a molecular weight of 393.45 g/mol . It belongs to a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological profiles . Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine core are recognized as valuable scaffolds in drug discovery. The structure of this acetamide derivative incorporates a [1,2,4]triazolo[4,3-b]pyridazine system linked via a thioether bridge to an N-(o-tolyl)acetamide group, and is further substituted with a 4-fluorophenyl ring at the triazole moiety . This specific arrangement suggests potential as a building block for developing novel biologically active agents. Research into analogous [1,2,4]triazolo and triazolethione compounds has demonstrated a wide range of pharmacological activities in scientific studies, including antimicrobial, anticancer, and antiviral effects . For instance, certain sulfanyltriazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1, including mutant strains . The presence of the fluorophenyl substituent is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEIROHCGDELSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a novel derivative within the class of triazolopyridazine compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14FN5S
  • Molar Mass : 315.37 g/mol

Antimicrobial Activity

Research indicates that triazolopyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study highlighted that derivatives containing the triazole moiety demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenIC50 (μM)
Compound AM. tuberculosis1.35
Compound BE. coli2.50
Compound CS. aureus3.00

Anticancer Activity

The anticancer potential of triazolopyridazine derivatives has been explored in various studies. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism of action involves binding to active sites of kinases, thereby blocking signaling pathways that promote tumor growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related pyridazinone derivatives on L929 fibroblast cells. The results indicated varying levels of cytotoxicity, with some compounds demonstrating significant cell death at higher concentrations (IC50 values around 27 μM) . This suggests that while some derivatives are effective against cancer cells, they may also exhibit toxicity towards normal cells.

The mechanism underlying the biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt cell membranes, leading to cell lysis and death in microbial pathogens .
  • Signal Transduction Interference : By inhibiting kinase activity, these compounds can interfere with signal transduction pathways critical for cancer cell survival and proliferation.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer activity. For instance, compounds structurally related to 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide have shown significant inhibition of cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cells by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in mediating inflammatory responses. This property could make it a candidate for developing new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .

Pharmacological Insights

The pharmacokinetic profile of this compound has been assessed through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable properties such as good solubility and permeability, which are essential for oral bioavailability in drug development .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on triazolo-pyridazine derivatives highlighted their efficacy against multiple cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported to be over 80% for certain derivatives .
  • Anti-inflammatory Mechanism :
    • In silico studies have provided insights into the binding affinity of the compound with the active site of 5-lipoxygenase. These findings suggest that further optimization could enhance its potency as an anti-inflammatory agent .
  • Synthesis and Characterization :
    • The synthesis of this compound involves straightforward methodologies using commercially available reagents. Characterization techniques such as NMR and LC-MS have confirmed the structural integrity and purity of synthesized compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Triazolo Substituent Acetamide Substituent Notable Modifications Biological Activity (If Reported) References
Target Compound 3-(4-Fluorophenyl) N-(o-Tolyl) Ortho-methyl on phenyl Hypothesized kinase/epigenetic modulation -
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-(3-Fluorophenyl) N-(3-(Trifluoromethyl)phenyl) Meta-fluorine; trifluoromethyl group Not specified
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) 3-Methyl N-Methyl, 3-Phenyl Methyl on triazolo; N-methylation LIN28 inhibitor; antitumor activity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) 3-Methyl N-(4-Ethoxyphenyl) Ethoxy group; para-substitution Not specified

Key Research Findings on Analogues

Table 2: Pharmacological and Functional Insights from Analogues

Compound Name Research Findings Mechanism/Implications References
C1632 Blocks LIN28/let-7 interaction, rescues let-7 miRNA function, induces differentiation in cancer stem cells (CSCs), and reduces tumorsphere formation . Demonstrates the role of triazolo-pyridazine derivatives in epigenetic regulation and CSC targeting.
C1632 Downregulates PD-L1 expression, inhibits tumor growth in vitro and in vivo . Suggests dual antitumor mechanisms: immune checkpoint modulation and direct cytotoxicity.
Analog Structural similarity to target compound implies potential kinase inhibition or epigenetic activity, though specific data are lacking . Fluorine and trifluoromethyl groups may enhance metabolic stability and target binding affinity.

Substituent Effects on Bioactivity

  • Fluorophenyl Position: The target compound’s 4-fluorophenyl group (vs.
  • Acetamide Substituents : The o-tolyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-ethoxyphenyl in 891117-12-7), which could influence binding pocket compatibility .
  • Triazolo Methylation : C1632’s 3-methyl group on the triazolo ring correlates with LIN28 inhibition, suggesting that smaller alkyl groups may optimize interactions with RNA-binding proteins .

Table 3: Physicochemical Data for Analogues

Compound Name Melting Point (°C) Solubility (If Reported) References
C1632 Not reported DMSO-soluble
(E)-4b (Triazolo-Pyridazine Analog) 253–255 Ethanol/DMF

Q & A

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

  • Models :
  • Xenograft Mice : Implant HT-29 (colon cancer) tumors to assess tumor growth inhibition (TGI).
  • Zebrafish Embryos : Screen for developmental toxicity (LC₅₀) and cardiotoxicity.
  • PK/PD Studies : Measure plasma half-life (t₁/₂) and tissue penetration via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.